![molecular formula C15H15ClN2O3 B1434883 3-[4-(4-Chlorophenyl)piperazin-1-yl]-4-methoxycyclobut-3-ene-1,2-dione CAS No. 1858257-22-3](/img/structure/B1434883.png)
3-[4-(4-Chlorophenyl)piperazin-1-yl]-4-methoxycyclobut-3-ene-1,2-dione
Descripción general
Descripción
3-[4-(4-Chlorophenyl)piperazin-1-yl]-4-methoxycyclobut-3-ene-1,2-dione is a useful research compound. Its molecular formula is C15H15ClN2O3 and its molecular weight is 306.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticonvulsant Properties
A series of derivatives, including the 3-[4-(4-Chlorophenyl)piperazin-1-yl]-4-methoxycyclobut-3-ene-1,2-dione structure, have been synthesized and evaluated for their anticonvulsant properties. Notably, studies have confirmed the efficacy of these compounds in models such as the maximum electroshock seizure (MES) test, indicating their potential in managing seizure disorders. Compounds like N-[[4-(3-chlorophenyl)-piperazin-1-yl]-methyl]-3-(2-chlorophenyl)-pyrrolidine-2,5-dione and N-[[4-(2-methoxyphenyl)-piperazin-1-yl]-methyl]-3-(3-bromophenyl)-pyrrolidine-2,5-dione have shown significant potency in this regard (Obniska & Zagórska, 2003).
Affinity to Serotonin Receptors
The chemical structure has been associated with compounds exhibiting affinity to serotonin receptors, such as the 5-HT1A and 5-HT2A receptors. This affinity is akin to that of aripiprazole, an atypical antipsychotic, indicating potential therapeutic applications in psychiatric disorders (Kossakowski et al., 2008).
Radiolabeling and PET Imaging
Derivatives of this chemical structure have been explored for radiolabeling and potential use in positron emission tomography (PET) imaging as 5-HT1A receptor agonists. Although initial studies indicated rapid brain uptake of the tracer, the lack of specific binding suggested limitations in clinical applications for these specific derivatives (Majo et al., 2008).
Hemostatic Activity
Compounds derived from this structure have been synthesized and evaluated for their effects on the blood coagulation system, revealing some with notable hemostatic activity and low acute toxicity. This suggests potential applications in managing bleeding disorders (Pulina et al., 2017).
Anticancer and Antituberculosis Properties
Derivatives, particularly [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives, have been synthesized and demonstrated significant in vitro anticancer and antituberculosis activities, presenting them as promising candidates for further pharmaceutical development (Mallikarjuna et al., 2014).
Mecanismo De Acción
Target of Action
The primary target of 3-[4-(4-Chlorophenyl)piperazin-1-yl]-4-methoxycyclobut-3-ene-1,2-dione is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .
Mode of Action
This compound interacts with its target, the D4 dopamine receptor, as a ligand . This interaction triggers a series of biochemical reactions within the cell, leading to changes in the cell’s activity, shape, or survival .
Biochemical Pathways
The interaction of this compound with the D4 dopamine receptor affects the dopaminergic pathways in the CNS . These pathways play crucial roles in a variety of functions including motor control, reward, reinforcement, and the regulation of prolactin secretion .
Pharmacokinetics
It is known that the compound issoluble in DMSO , which suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are dependent on the specific context of its use. As a ligand for the D4 dopamine receptor, it can modulate the activity of dopaminergic pathways, potentially influencing behaviors and physiological processes associated with these pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other molecules that can bind to the D4 dopamine receptor may affect the compound’s ability to interact with its target . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and activity .
Propiedades
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]-4-methoxycyclobut-3-ene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-21-15-12(13(19)14(15)20)18-8-6-17(7-9-18)11-4-2-10(16)3-5-11/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQVVKVOJIMSKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C1=O)N2CCN(CC2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



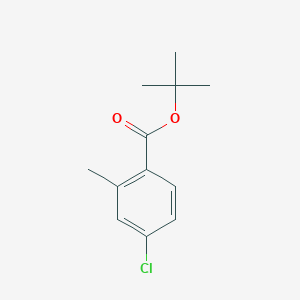
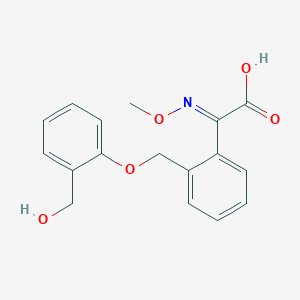


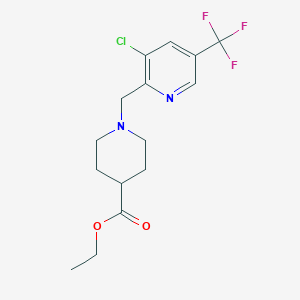
![N-[(pyridin-2-yl)methyl]piperidin-4-amine trihydrochloride](/img/structure/B1434809.png)
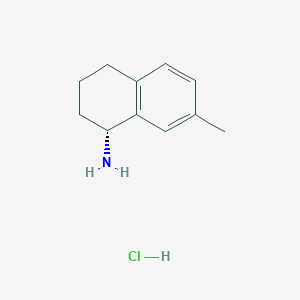
![[2-Methyl-6-(pyrrolidin-1-yl)pyridin-4-yl]methanamine](/img/structure/B1434813.png)
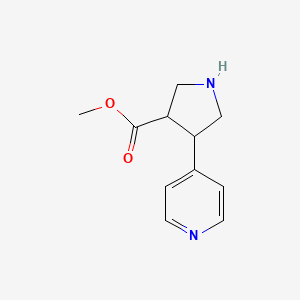

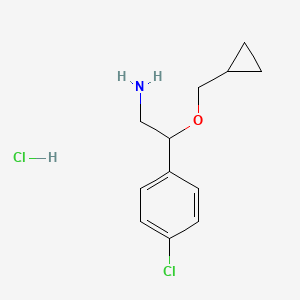
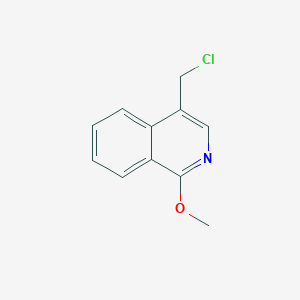
![ethyl 1H-pyrazolo[1,5-a]imidazole-7-carboxylate hydrochloride](/img/structure/B1434823.png)
